![molecular formula C14H12N4O2 B2521239 Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 856864-54-5](/img/structure/B2521239.png)

Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

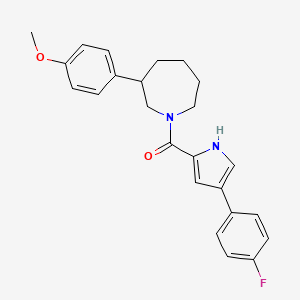

“Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the class of triazole-pyrimidine hybrids . These compounds have been studied for their potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of triazole-pyrimidine hybrids involves a series of steps, including the design and characterization of the compounds using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The yield and melting point of the synthesized compounds can vary .Molecular Structure Analysis

The molecular structure of “Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” can be analyzed using various techniques such as IR spectrum, 1H NMR spectrum, and 13C NMR spectrum .Chemical Reactions Analysis

The chemical reactions involving “Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” can be studied using various methods. For instance, the reaction mixture can be stirred overnight, and the precipitate that forms can be filtered off, washed, and recrystallized .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” can be analyzed using various techniques. For instance, the yield, melting point, and molecular weight of the compound can be determined .Wissenschaftliche Forschungsanwendungen

- Biological Activities : Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits various biological activities. For instance, it acts as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors. These properties make it relevant for potential drug development .

- Cardiovascular Disorders and Diabetes : Researchers explore its use in treating cardiovascular disorders and type 2 diabetes .

- Functional Materials : Triazolo[1,5-a]pyrimidines find applications in material sciences. Their unique structure and properties make them suitable for designing functional materials .

- Synthesis of Ruthenium Complexes : Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate serves as a reactant for synthesizing ruthenium (II)-Hmtpo complexes with potential antimalarial activity .

- CDK2 Inhibition : In silico studies suggest that this compound inhibits CDK2, making it an appealing target for cancer treatment .

- Synthetic Utility : Researchers have demonstrated successful scale-up reactions and late-stage functionalization of triazolo[1,5-a]pyrimidine, highlighting its synthetic utility .

Medicinal Chemistry and Drug Development

Material Sciences

Antimalarial Activity

Pharmacokinetics and Antitumor Activity

Late-Stage Functionalization

Binding to HIV TAR RNA

Wirkmechanismus

Target of Action

Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are human microglia and neuronal cells . These cells play a crucial role in the central nervous system, with microglia serving as the primary form of active immune defense and neuronal cells being fundamental to the transmission of information in the nervous system .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interactions with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis, which are critical pathways in the survival and function of cells . It also inhibits the NF-kB inflammatory pathway, which plays a key role in regulating the immune response to infection .

Pharmacokinetics

The compound’s neuroprotective and anti-neuroinflammatory effects suggest that it can cross the blood-brain barrier and interact with its targets in the central nervous system .

Result of Action

The result of the compound’s action is a significant anti-neuroinflammatory effect through the inhibition of NO and TNF-α production . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 . These effects could potentially slow the progression of neurodegenerative diseases and reduce the damage caused by ischemic stroke and traumatic brain injury .

Zukünftige Richtungen

The future directions in the research of “Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” and similar compounds could involve further exploration of their potential as neuroprotective and anti-neuroinflammatory agents . More studies could be conducted to understand their mechanism of action and to optimize their synthesis process.

Eigenschaften

IUPAC Name |

methyl 5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-9-11(13(19)20-2)8-18-14(15-9)16-12(17-18)10-6-4-3-5-7-10/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBNEEFBQRTLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC(=NN2C=C1C(=O)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl] benzoate](/img/structure/B2521164.png)

![2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2521165.png)

![2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2521169.png)

![3-fluoro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2521171.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2521174.png)

![N-(2-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2521179.png)